Cas no 2648933-00-8 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid)

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid structure
2648933-00-8 structure
Product name:(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid
CAS No:2648933-00-8
MF:C25H28N2O7
Molecular Weight:468.499027252197
CID:6403596
PubChem ID:165835882

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid
    • (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
    • 2648933-00-8
    • EN300-1506993
    • インチ: 1S/C25H28N2O7/c1-15(11-12-22(28)27-21(24(30)31)13-23(29)33-2)26-25(32)34-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,32)(H,27,28)(H,30,31)/t15?,21-/m0/s1
    • InChIKey: IJSZJRYAHPYCHD-FXMQYSIJSA-N
    • SMILES: O(C(NC(C)CCC(N[C@H](C(=O)O)CC(=O)OC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 468.18965124g/mol
  • 同位素质量: 468.18965124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 721
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131Ų
  • XLogP3: 2.6

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1506993-500mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
500mg
$1056.0 2023-09-27
Enamine
EN300-1506993-1000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
1000mg
$1100.0 2023-09-27
Enamine
EN300-1506993-2500mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
2500mg
$2155.0 2023-09-27
Enamine
EN300-1506993-5000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
5000mg
$3189.0 2023-09-27
Enamine
EN300-1506993-50mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
50mg
$924.0 2023-09-27
Enamine
EN300-1506993-1.0g
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
1g
$0.0 2023-06-05
Enamine
EN300-1506993-100mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
100mg
$968.0 2023-09-27
Enamine
EN300-1506993-10000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
10000mg
$4729.0 2023-09-27
Enamine
EN300-1506993-250mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4-methoxy-4-oxobutanoic acid
2648933-00-8
250mg
$1012.0 2023-09-27

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid 関連文献

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acidに関する追加情報

Introduction to (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic Acid (CAS No. 2648933-00-8)

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid (CAS No. 2648933-00-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) and is characterized by its unique structural features and potential applications in drug development.

The structure of (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis to prevent premature reactions and ensure the correct sequence of amino acids. The presence of this protecting group allows for precise control over the synthesis process, making it an essential tool in the development of complex peptides and proteins.

Recent studies have highlighted the potential of this compound in various therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the use of Fmoc derivatives in the synthesis of novel anticancer agents. The researchers found that compounds with Fmoc groups exhibited enhanced stability and improved pharmacokinetic properties, making them promising candidates for further development.

In addition to its role in peptide synthesis, (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid has also been explored for its potential as a prodrug. Prodrugs are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. The Fmoc group can be designed to be cleaved by specific enzymes, releasing the active drug at the desired site of action. This approach can improve drug targeting and reduce side effects, making it an attractive strategy in drug design.

The chemical properties of (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid have been extensively studied. It is a white crystalline solid with a molecular weight of approximately 517.57 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it has limited solubility in water. These properties make it suitable for use in various chemical reactions and biological assays.

The synthesis of (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methoxy-4-oxobutanoic acid typically involves several steps, including the protection of amino groups with Fmoc, followed by coupling reactions to form the desired peptide bond. The final step involves deprotection to remove the Fmoc group and reveal the active compound. This multi-step process requires careful control over reaction conditions to ensure high yields and purity.

In terms of safety, (2S)-2-4-{(9H-fluoren-9-yloxycarbonyl)amino}pentanamide-4-methoxybutanoic acid is generally considered safe for use in laboratory settings when proper handling protocols are followed. However, it is important to note that like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Safety data sheets (SDS) should be consulted for detailed information on handling and storage.

The potential applications of (2S)-2-{(9H-fluoren - 9 - yloxycarbonyl) amino} pentanamide - 4 - methoxybutanoic acid extend beyond pharmaceutical research. In materials science, this compound has been investigated for its use in the development of functional polymers and coatings. The unique properties of Fmoc derivatives make them suitable for creating materials with tailored chemical and physical properties, opening up new possibilities in fields such as biotechnology and nanotechnology.

In conclusion, (2S)-2-{(9H-fluoren - 9 - yloxycarbonyl) amino} pentanamide - 4 - methoxybutanoic acid (CAS No. 2648933 - 00 - 8) is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural features and chemical properties make it an important tool in peptide synthesis, drug development, and materials science. Ongoing research continues to uncover new applications and optimize its use, ensuring its relevance in future advancements across multiple disciplines.

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